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molecular formula C19H15NO3 B8374264 Phenyl 2-(4-aminophenoxy)benzoate CAS No. 89076-20-0

Phenyl 2-(4-aminophenoxy)benzoate

Cat. No. B8374264
M. Wt: 305.3 g/mol
InChI Key: OLHWUIZZXZPVSI-UHFFFAOYSA-N
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Patent
US04596680

Procedure details

9 g of phenyl 2-(4'-nitrophenoxy)benzoate, prepared as described in Example 1, are contacted with hydrogen in 50 cm3 of ethanol, in the presence of 5% palladium (100 mg) on coal. After recrystallization in 100 cm3 of a methanol-water mixture (50--50 by volume), 7.52 g of phenyl 2-(4'-aminophenoxy)benzoate (m.p. 102° C.) are obtained (yield: 92%).
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
100 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:25]=[CH:24][C:7]([O:8][C:9]2[CH:23]=[CH:22][CH:21]=[CH:20][C:10]=2[C:11]([O:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)=[O:12])=[CH:6][CH:5]=1)([O-])=O.[H][H]>C(O)C.[Pd]>[NH2:1][C:4]1[CH:25]=[CH:24][C:7]([O:8][C:9]2[CH:23]=[CH:22][CH:21]=[CH:20][C:10]=2[C:11]([O:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)=[O:12])=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(OC2=C(C(=O)OC3=CC=CC=C3)C=CC=C2)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
100 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After recrystallization in 100 cm3 of a methanol-water mixture (50--50 by volume)

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(OC2=C(C(=O)OC3=CC=CC=C3)C=CC=C2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 7.52 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 91.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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